molecular formula C15H17FN4 B15096574 3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline

3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline

Cat. No.: B15096574
M. Wt: 272.32 g/mol
InChI Key: LGEHWVVQSGWSKC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline is a fluorinated aromatic amine with a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the aniline or piperazine rings.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom or pyridine ring.

Scientific Research Applications

3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target. The piperazine ring provides structural flexibility, allowing the compound to adopt the optimal conformation for binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-Fluoro-4-(4-pyridin-2-ylpiperazin-1-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the pyridine-substituted piperazine ring enhances its potential as a versatile building block in drug discovery .

Properties

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

3-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C15H17FN4/c16-13-11-12(17)4-5-14(13)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2

InChI Key

LGEHWVVQSGWSKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)F)C3=CC=CC=N3

Origin of Product

United States

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